Zirconium (Zr)

Description

Structure

2D Structure

Properties

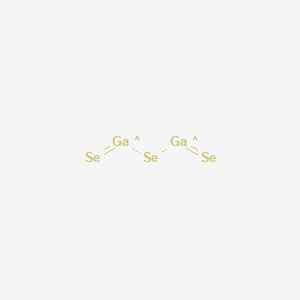

Molecular Formula |

Ga2Se3 |

|---|---|

Molecular Weight |

376.4 g/mol |

InChI |

InChI=1S/2Ga.3Se |

InChI Key |

VSZWPYCFIRKVQL-UHFFFAOYSA-N |

Canonical SMILES |

[Ga]=[Se].[Ga]=[Se].[Se] |

Origin of Product |

United States |

Synthetic Methodologies and Fabrication Techniques for Zirconium Zr Compounds and Materials

Novel Approaches for Zirconium (Zr) Compound Synthesis

Recent advancements in synthetic chemistry have led to the development of novel methodologies for producing zirconium compounds with precisely controlled characteristics. These methods often operate under milder conditions than traditional high-temperature processes and offer greater control over the final product's properties at the molecular and nanoscale levels.

The sol-gel process is a versatile wet-chemical technique used to synthesize zirconia (ZrO₂) with high purity and homogeneity at relatively low temperatures. nih.govresearchgate.net This method involves the hydrolysis and subsequent condensation of zirconium precursors, typically metal alkoxides or inorganic salts, to form a "sol" (a colloidal suspension of solid particles in a liquid). nih.govnih.gov Further processing of the sol leads to the formation of a "gel," an interconnected, rigid network. nih.gov

Commonly used zirconium precursors include zirconium alkoxides like zirconium propoxide and inorganic salts such as zirconium oxychloride (ZrOCl₂·8H₂O). nih.govacs.org The choice of precursor and reaction conditions, such as pH, temperature, and the type of solvent, significantly influences the properties of the resulting zirconia. For instance, the hydrolysis of zirconium propoxide and zirconium oxychloride precursors can yield nanocrystalline zirconia with a predominantly tetragonal crystalline phase. acs.org The drying method of the zirconium hydroxide gel also plays a crucial role; thermal drying in an oven can result in smaller crystallite sizes compared to vacuum drying. acs.org Interestingly, unconventional organic precursors like sucrose have also been explored, demonstrating the feasibility of producing zirconia nanoparticles through this cost-effective and non-toxic route. researchgate.net

The sol-gel method allows for the synthesis of ZrO₂ nanostructures with controlled particle size, shape, and crystallinity. researchgate.net For example, zirconia nanoparticles can be prepared by dissolving zirconium oxynitrate and citric acid in deionized water, followed by heating to form a gel and subsequently a powder. malayajournal.org The final crystalline phase of the zirconia is often determined by the calcination temperature, with a progressive transformation from tetragonal to monoclinic phase as the temperature increases. acs.org

Table 1: Comparison of Sol-Gel Synthesis Parameters for Zirconia

| Precursor | Drying Method | Calcination Temperature (°C) | Resulting Phase | Crystallite Size (nm) | Reference |

|---|---|---|---|---|---|

| Zirconium Propoxide | Oven (110°C) | - | Tetragonal | 11-13 | acs.org |

| Zirconium Oxychloride | Vacuum (70°C) | - | Tetragonal | 20-21 | acs.org |

| Zirconium Oxynitrate | Oven (120°C for gel) | 600 | Tetragonal | 11 | malayajournal.org |

| Zirconium Oxychloride | - | 600-700 | Monoclinic | - | acs.org |

| Sucrose | - | 900-1000 | - | - | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Hydrothermal and Solvothermal Synthesis of Zirconium (Zr) Materials

Hydrothermal and solvothermal synthesis are methods that utilize elevated temperatures and pressures in aqueous or non-aqueous solvents, respectively, to produce crystalline materials. nih.gov These techniques are particularly effective for synthesizing zirconia nanoparticles with controlled chemical and structural characteristics. aip.org

In a typical hydrothermal process, a zirconium precursor, such as zirconium tetrachloride (ZrCl₄) or zirconium oxychloride, is dissolved in a solvent and heated in a sealed vessel, often an autoclave. nih.govaip.org The temperature and precursor concentration are key parameters that influence the size and morphology of the resulting particles. aip.org For instance, increasing the precursor concentration can lead to an increase in particle size. aip.org This method has been successfully used to synthesize pure monoclinic phase ZrO₂ nanoparticles at 150°C. medcraveonline.com The hydrothermal process is considered economically efficient for fabricating ZrO₂ nanoparticles with fine particle sizes and a narrow size distribution. mdpi.com

Solvothermal synthesis is a broader category that includes hydrothermal synthesis and is used to formulate a variety of nanomaterials. nih.gov This method has been employed to prepare zirconia and yttria-stabilized zirconia (YSZ) particles using zirconium hydroxide and yttrium hydroxide as precursors in alcohol-based media like ethanol or isopropanol. epa.gov A one-pot solvothermal route has also been developed for the synthesis of zirconia nanoparticle-decorated reduced graphene oxide nanocomposites. nih.gov Microwave-assisted solvothermal synthesis has been shown to be a rapid and efficient alternative to conventional heating, producing purer phases and higher quality crystalline products in significantly less time. researchgate.net

Table 2: Parameters in Hydrothermal/Solvothermal Synthesis of Zirconia

| Method | Precursor | Solvent | Temperature (°C) | Resulting Material | Particle Size | Reference |

|---|---|---|---|---|---|---|

| Hydrothermal | Zirconium Tetrachloride | Water | 150-200 | Zirconia Nanoparticles | ~200 nm | aip.org |

| Hydrothermal | Zirconium Oxy Nitrate | Water | 150 | Monoclinic ZrO₂ Nanoparticles | ~25 nm | medcraveonline.com |

| Hydrothermal | Zirconium Oxychloride | Water | 200 | Tetragonal ZrO₂ Nanoparticles | ~7.3 nm | mdpi.com |

| Solvothermal | Zirconium Hydroxide | Ethanol/Isopropanol | - | Zirconia/YSZ Nanoparticles | - | epa.gov |

| Solvothermal | Zirconium Oxychloride | Water | - | ZrO₂/rGO Nanocomposites | - | nih.gov |

This table is interactive. Click on the headers to sort the data.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of Zirconium (Zr) Thin Films

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are techniques used to deposit thin films of materials onto a substrate. These methods are crucial for applications in microelectronics and protective coatings.

CVD involves the reaction or decomposition of gaseous precursors on a heated substrate surface to form a solid film. mdpi.com For zirconium compounds like zirconium dioxide (ZrO₂), zirconium nitride (ZrN), and zirconium carbide (ZrC), various precursors can be used. Inorganic precursors such as zirconium tetrachloride (ZrCl₄) are common, often reacted with oxygen, water vapor, or a mixture of carbon dioxide and hydrogen to deposit ZrO₂ at temperatures between 800 and 1550°C. mdpi.com Organometallic precursors like tetrakis(dimethylamino)zirconium (TDMAZ) are also utilized, which can decompose at lower temperatures. inl.gov

Atomic Layer Deposition (ALD) is a surface-controlled layer-by-layer process that allows for the deposition of thin films with atomic-level precision. osti.gov The ALD process consists of sequential, self-limiting surface reactions. For ZrO₂ deposition, common precursors include tetrakis(dimethylamido)zirconium(IV) (TDMA-Zr) and water (H₂O). osti.govcambridge.org The growth per cycle (GPC) in ALD is dependent on the deposition temperature, with studies showing a decrease in GPC as the temperature increases. osti.govcambridge.org For example, using TDMA-Zr and H₂O, the GPC was found to be approximately 1.81 Å/cycle at 50°C and decreased to about 0.8 Å/cycle at 225°C. researchgate.net The crystallinity of the deposited ZrO₂ films is also temperature-dependent, evolving from an amorphous phase at lower temperatures (below 100°C) to a crystalline phase at higher temperatures (above 150°C). cambridge.org

Table 3: Precursors and Conditions for CVD and ALD of Zirconium Films

| Deposition Method | Zirconium Precursor | Co-reactant/Process | Temperature (°C) | Film Type | Key Finding | Reference |

|---|---|---|---|---|---|---|

| CVD | Zirconium Tetrachloride (ZrCl₄) | O₂, H₂O, or CO₂/H₂ | 800-1550 | ZrO₂ | Controllable at 900-1200°C with CO₂/H₂ | mdpi.com |

| CVD | Tetrakis(dimethylamino)zirconium (TDMAZ) | Thermal Decomposition | 200 | ZrN | Suitable for low-temperature deposition | inl.gov |

| ALD | Tetrakis(dimethylamido)zirconium(IV) (TDMA-Zr) | Water (H₂O) | 50-275 | ZrO₂ | GPC decreases with increasing temperature | osti.govcambridge.org |

| ALD | Zirconium 2-methyl 2-butoxide (ZMB) | Ethanol | 200 | ZrO₂ | High deposition rate (~2 Å/cycle) | researchgate.net |

| ALD | Tris(dimethylamino)cyclopentadienyl Zirconium | - | <250 | ZrO₂ | Effective at lower temperatures | aip.org |

This table is interactive. Click on the headers to sort the data.

Nanostructure Fabrication of Zirconium (Zr) and Zirconium (Zr) Oxide

The fabrication of zirconium and zirconium oxide nanostructures, such as nanoparticles, nanotubes, and nanorods, has garnered significant attention due to their unique properties and potential applications. Various synthetic methods are employed to control the size, shape, and crystallinity of these nanostructures. nih.govresearchgate.net

Zirconia nanoparticles can be synthesized through numerous routes, including sol-gel, hydrothermal, and co-precipitation methods. nih.govnih.govresearchgate.net The choice of method and the control of reaction parameters like precursor concentration, pH, and temperature allow for the tailoring of the nanoparticles' features. nih.gov For example, the sol-gel method can produce spherical zirconia particles, while conventional precipitation may result in cubic or rectangular shapes. acs.org

Zirconium oxide nanotubes are often fabricated via a one-step, templateless anodizing process. researchgate.netresearchgate.net This electrochemical method involves the anodization of a pure zirconium sheet in a suitable electrolyte, such as one containing fluoride (B91410) ions. researchgate.net The morphology and dimensions of the resulting nanotubes, including their diameter and length, are strongly influenced by the anodization conditions, particularly the applied voltage. researchgate.netnih.gov For instance, nanotubes with diameters ranging from 30 to 60 nm have been produced by controlling the anodization voltage from 10 to 40 V. researchgate.net

Table 4: Methods for Fabricating Zirconium-Based Nanostructures

| Nanostructure | Fabrication Method | Key Parameters | Resulting Dimensions | Reference |

|---|---|---|---|---|

| Nanoparticles | Sol-Gel | Precursor type, drying method | 11-21 nm crystallite size | acs.org |

| Nanoparticles | Hydrothermal | Precursor concentration, temperature | ~200 nm particle size | aip.org |

| Nanotubes | Anodization | Applied voltage (10-40 V) | 30-60 nm diameter | researchgate.net |

| Nanotubes | Anodization | - | ~10 nm hole size | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Advanced Manufacturing and Processing of Zirconium (Zr) Alloys and Composites

The manufacturing and processing of zirconium alloys and composites involve advanced techniques designed to achieve dense, high-performance materials. These methods are critical for applications in demanding environments, such as in the nuclear industry.

Powder metallurgy offers a versatile approach for fabricating zirconium alloys with tailored microstructures and properties. Among the various powder metallurgy techniques, Spark Plasma Sintering (SPS) has emerged as a promising method for consolidating zirconium alloy powders. researchgate.netnih.gov

SPS is a field-assisted sintering technique that uses a pulsed direct current and uniaxial pressure to rapidly heat and consolidate powders. researchgate.net This process allows for shorter processing times and lower sintering temperatures compared to conventional methods, which can help in retaining fine-grained microstructures. nih.govrepositorioinstitucional.mx For the fabrication of Zircaloy-4, for example, commercially available zirconium powder is mixed with alloying elements such as tin, chromium, and iron. researchgate.net The powder mixture is then consolidated using SPS under vacuum at a sintering temperature of around 900°C. researchgate.net The resulting alloy exhibits high density and hardness. researchgate.net

The parameters of the SPS process, such as heating rate, sintering temperature, and applied pressure, have a significant impact on the densification, microstructure, and phase composition of the final alloy. repositorioinstitucional.mx Studies on Ti-30Zr binary alloys have shown that high densification values (up to 99.7%) can be achieved at relatively low sintering temperatures. repositorioinstitucional.mx The rapid cooling rates inherent to the SPS process can also lead to the formation of metastable phases, which can influence the mechanical properties of the alloy. repositorioinstitucional.mx

Table 5: Spark Plasma Sintering Parameters for Zirconium Alloys

| Alloy System | Sintering Temperature (°C) | Applied Pressure (MPa) | Heating Rate (°C/min) | Key Outcome | Reference |

|---|---|---|---|---|---|

| Zircaloy-4 | 900 | - | 50 | High density (6.59 g/cm³) and hardness (566.05 HV) | researchgate.net |

| Ti-30Zr | 900 | 50 | 140, 200, 350 | High densification (up to 99.7%) | repositorioinstitucional.mx |

| Zirconium Carbide | 1650-2100 | - | - | High density and hardness (up to 24 GPa) | nih.gov |

| Pure Zirconium | 800 | - | 10, 400 | Analysis of microstructure with varying cooling rates | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Additive Manufacturing of Zirconium (Zr) Components

Additive manufacturing (AM), also known as 3D printing, has emerged as a transformative approach for fabricating complex zirconium and zirconium-based components, offering advantages in design freedom, material efficiency, and rapid prototyping. firmetal.comnasa.gov This single-step method for creating near-net-shape parts is particularly beneficial for a reactive metal like zirconium, minimizing the complexities associated with traditional metallurgical practices. msu.edumdpi.com Various AM techniques are being employed to process both zirconium metal alloys and zirconium oxide ceramics.

Key additive manufacturing techniques for zirconium materials include:

Laser-Based Powder Bed Fusion (PBF-LB): This category includes techniques like Laser Engineered Net Shaping (LENS™), a powder-fed directed energy deposition method. In this process, a high-power laser melts zirconium powder as it is deposited, layer by layer, to build a component. msu.edumdpi.com Research has demonstrated the feasibility of using LENS™ to create zirconium coatings on substrates like Ti6Al4V and to fabricate bulk parts. msu.edumdpi.com Studies have shown that LENS™ processing of α-Zr phase powder can lead to the evolution of both α and β phases in the final product. mdpi.com

Electron Beam Melting (EBM): EBM utilizes a high-energy electron beam in a vacuum to melt and fuse layers of metal powder. totalmateria.com This technique is well-suited for processing reactive metals like zirconium and its alloys, such as Zircaloy, due to the high vacuum environment which prevents contamination. totalmateria.comastm.orgastm.org EBM offers excellent refining capacity and is used for producing ultra-pure refractory and reactive metals. totalmateria.com It can effectively dissolve inclusions like zirconium nitride (ZrN) and can be scaled for industrial production with melting rates between 200 and 500 kg/h . astm.orgastm.org

Binder Jetting: This powder bed process involves selectively depositing a liquid binder onto a powder layer to form the desired shape. tandfonline.comlboro.ac.ukexone.com The "green" part is then cured and sintered to achieve its final density and strength. Binder jetting is versatile and can be used for various ceramic powders, including zirconium oxide. tandfonline.comwzr-ceramic.de The properties of the final ceramic part are highly dependent on the characteristics of the raw powder and the binder used. tandfonline.com For instance, using a grading zirconia powder and an organic epoxy binder has been shown to produce zirconia structures with good dimensional accuracy and flexural strength. tandfonline.com

Vat Photopolymerization: Techniques like Digital Light Processing (DLP) fall under this category. A liquid photopolymer resin containing ceramic particles (e.g., yttria-stabilized zirconia) is selectively cured by light, layer by layer. nih.govchalmers.se After printing, the part undergoes debinding to remove the polymer and sintering to densify the ceramic. chalmers.se This method allows for the fabrication of complex ceramic geometries, such as lattice and trabecular scaffolds for biomedical applications, with compressive strengths that can be tailored to match those of bone. nih.gov

The application of AM for zirconium components is expanding, particularly in the biomedical and nuclear fields. For example, 3D-printed porous zirconia scaffolds are being developed for bone tissue engineering due to their excellent mechanical properties and biocompatibility. nih.govnih.gov In the nuclear industry, extrusion-based AM is being explored for fabricating complex zirconium carbide (ZrC) fuel cell structures. nasa.gov

Table 1: Comparison of Additive Manufacturing Techniques for Zirconium (Zr) Materials

| Technique | Material Form | Energy Source | Key Advantages | Typical Applications |

|---|---|---|---|---|

| Laser Engineered Net Shaping (LENS™) | Powder | High-Power Laser | Good for coatings and repairs, multi-material capability. msu.edumdpi.com | Coatings on substrates, bulk metal parts. msu.edumdpi.com |

| Electron Beam Melting (EBM) | Powder | Electron Beam | High purity due to vacuum, good for reactive metals, efficient melting. totalmateria.comastm.org | Ingots of Zircaloy, ultra-pure refractory metals. totalmateria.comastm.org |

| Binder Jetting | Powder & Liquid Binder | None (during printing) | Wide material options (metals, ceramics), high throughput. tandfonline.comlboro.ac.ukwzr-ceramic.de | Complex ceramic parts, porous structures. tandfonline.com |

| Digital Light Processing (DLP) | Ceramic-loaded Photopolymer Resin | Light (e.g., UV) | High resolution, complex geometries, smooth surface finish. nih.govchalmers.se | Biomedical scaffolds, dental restorations. nih.gov |

Sintering and Densification Processes for Zirconium (Zr) Ceramics

Sintering is a critical step in the fabrication of zirconium ceramics, transforming a porous "green" body of compacted powder into a dense, solid material. preciseceramic.comkindle-tech.com This process involves heating the material to a temperature below its melting point, causing the individual particles to bond and reducing porosity. kindle-tech.com The effectiveness of sintering directly impacts the final microstructure and mechanical properties of the ceramic component. cerampart.com A variety of sintering methods are employed for zirconia ceramics, each offering distinct advantages.

Conventional Sintering: This is the most common method, involving heating the ceramic compact in a traditional electric furnace without external pressure. kindle-tech.com The process is relatively simple but may require sintering aids to densify pure ceramic materials effectively. kindle-tech.com The final density is influenced by the initial "green" density of the compacted powder. taylorfrancis.com

Pressure-Assisted Sintering: These techniques apply external pressure during heating to enhance densification.

Hot Pressing (HP): Uniaxial or biaxial pressure is applied to the powder at high temperatures, which increases the viscosity and plastic flow of particles, leading to highly dense, nearly pore-free products. kindle-tech.com

Hot Isostatic Pressing (HIP): This method uses a high-temperature, high-pressure gas as the pressure medium, allowing for uniform heating and densification of complex shapes. preciseceramic.com HIP can improve material performance by 30-50% compared to cold-pressed sintering. preciseceramic.com

Advanced Sintering Techniques: These modern methods offer faster processing times, lower sintering temperatures, and improved control over the final microstructure.

Microwave Sintering: This technique utilizes microwave energy for heating, which can be more uniform and energy-efficient than conventional methods. nih.gov It allows for higher heating rates, potentially reducing total sintering time by as much as 75% without negatively affecting the material's flexural strength or density. nih.gov Studies on yttria-stabilized tetragonal zirconia polycrystal (Y-TZP) have shown that microwave sintering can produce smaller grain sizes compared to conventional sintering. taylorfrancis.comnih.gov

Spark Plasma Sintering (SPS): Also known as Field-Assisted Sintering Technique (FAST), SPS uses a pulsed direct current and uniaxial pressure to rapidly heat and consolidate powders. nih.govnih.gov The rapid heating rates (e.g., 50-300 °C/min) help to suppress undesirable grain growth, making it possible to produce dense, nanostructured zirconia with crystallite sizes under 100 nm. nih.govcambridge.org The process allows for densification at lower temperatures and in shorter times compared to conventional methods. nih.govnih.gov For instance, nearly fully dense nanostructured zirconia can be achieved at 1200 °C with a hold time of just 5 minutes. cambridge.orgcambridge.org

Activated Sintering: This involves using physical or chemical methods to put the reactant atoms or molecules in a high-energy state before or during sintering, which enhances the process. cerampart.comzirconiumworld.com Physical methods include applying electric or magnetic fields, while chemical methods can involve redox reactions. cerampart.comzirconiumworld.com Activated hot-pressing is a variation that combines this principle with hot-pressing, enabling densification at lower temperatures and pressures. zirconiumworld.com

Reaction Sintering: This approach involves a chemical reaction during the sintering process. For example, reaction-bonded aluminum nitride (RBAN) ceramics can be produced by reacting aluminum powder in a nitrogen atmosphere, where the volume expansion from the reaction partially offsets sintering shrinkage. machiningceramic.com

Table 2: Research Findings on Sintering Processes for Zirconia Ceramics

| Sintering Method | Key Parameters/Conditions | Observed Outcomes on Zirconia Ceramics | Reference |

|---|---|---|---|

| Microwave Sintering | 1450 °C for 15 min, followed by rapid cooling. | Reduced total sintering time by 75%; smaller grain size; no induced monoclinic phase transformation; comparable biaxial flexural strength and relative density to conventional sintering. | nih.gov |

| Spark Plasma Sintering (SPS) | Temperature: 1200 °C; Pressure: 106 MPa; Hold Time: 5 min; Heating Rate: 200 °C/min. | Achieved nearly full density with a crystallite size of <100 nm. Highest hardness was observed in samples sintered at 1200 °C. | cambridge.orgcambridge.org |

| Spark Plasma Sintering (SPS) | Temperature: 1100-1200 °C. | Increased sintering temperature led to a decrease in the contribution of grain boundaries to electrical impedance, related to decreased porosity and increased grain size (from ~75 to 100 nm). | cambridge.org |

| Conventional vs. Microwave | Sintering of 3Y-TZP doped with Fe₂O₃. MW at 1300°C; Conventional at 1400°C. | Microwave sintering at 1300°C resulted in improved density, hardness, and fracture toughness compared to the conventional method. | csic.es |

Control of Morphology and Architecture in Zirconium (Zr) Materials

The functionality and performance of zirconium-based materials are intrinsically linked to their morphology and architecture, from the nanoscale to the macroscale. Researchers have developed numerous synthetic methodologies to precisely control these features, tailoring the materials for specific applications in catalysis, biomedical engineering, and sensing. nih.govbohrium.commdpi.com

Nanoparticle Synthesis and Morphology Control: The synthesis of zirconium oxide (zirconia, ZrO₂) nanoparticles with controlled size, shape, and crystallinity is a primary focus of research. nih.govresearchgate.net Various chemical methods are employed, where reaction parameters like precursors, pH, temperature, and reaction time play a crucial role in determining the final nanoparticle characteristics. nih.gov

Common synthesis routes include:

Sol-Gel Method: This technique involves the transition of a colloidal solution (sol) into a gel-like network. nih.govmalayajournal.org It is widely used to produce zirconia nanoparticles, where a metal alkoxide or organometallic precursor is dissolved and undergoes hydrolysis and condensation. nih.gov For instance, using zirconium oxynitrate and citric acid, this method has produced tetragonal ZrO₂ nanoparticles with a crystallite size of 11 nm. malayajournal.org

Hydrothermal Method: This method is effective for controlling the morphology and stability of nanoparticles. bohrium.com

Co-precipitation: This route involves precipitating zirconium salts from a solution to form nanoparticles. It has been used to synthesize highly crystalline single-phase monoclinic zirconia nanoparticles. researchgate.net

Microwave-Assisted Synthesis: This energy-efficient method can be used to prepare nanoparticles with combined monoclinic and tetragonal phases and sizes less than 10 nm. nih.gov

The morphology of zirconia can also be controlled in thin films. For example, in scandium-stabilized zirconia thin films produced by e-beam evaporation, the surface roughness can be controlled by adjusting the substrate temperature and film growth rate. mdpi.com

Fabrication of Porous Architectures and Scaffolds: Creating porous structures is essential for applications like bone tissue engineering, where interconnected pores are necessary for cell infiltration and tissue growth. nih.gov

Foam Replication Method: This is a common and economical technique to produce highly porous scaffolds that can mimic the structure of spongy bone. mdpi.com A polymer foam is coated with a ceramic slurry, and then the foam is burned out during sintering, leaving a porous ceramic structure. mdpi.com This method has been used to create zirconia scaffolds with porosities exceeding 90%. mdpi.com

Additive Manufacturing: As discussed in section 2.2.2, 3D printing techniques like DLP and direct ink writing are used to fabricate scaffolds with precisely designed pore structures and gradients. nih.govresearchgate.net These methods allow for the creation of complex geometries such as lattice or trabecular structures to match the mechanical properties of bone. nih.gov For instance, porous zirconia scaffolds have been functionalized by coating them with bioactive materials like calcium phosphate (B84403) to enhance their biological activity. mdpi.comresearchgate.net

Hierarchical Structures: Inspired by biological systems, the creation of hierarchical materials with ordered structures across multiple length scales is a sophisticated approach to developing advanced functional materials. nih.gov

Metal-Organic Frameworks (MOFs): Zirconium-based MOFs are a class of materials with hierarchical porosity and high surface areas. researchgate.net The morphology of Zr-MOFs can be controlled by adjusting synthesis conditions, such as the ratio of linker to metal, leading to the formation of powders or gels (xerogels). acs.org MOF xerogels can exhibit significantly enhanced mesoporosity compared to their microcrystalline powder counterparts. acs.org

Self-Assembly: Researchers have demonstrated the hierarchical self-assembly of capsule-shaped zirconium coordination cages into complex frameworks. nih.gov By controlling intermolecular interactions like hydrogen bonding, it is possible to create quaternary structures resembling those of proteins, leading to materials with unprecedented stability, high porosity, and superprotonic conductivity. nih.gov

Reaction-Diffusion Systems: This method allows for the controlled growth of hierarchical Zr-MOF nanocrystals within a gel matrix. The diffusion of a zirconium salt into a gel containing the organic linker leads to the formation of crystals whose size can be tuned by varying the concentration of reactants and the gel medium. youtube.com

Table 3: Methods for Morphological and Architectural Control of Zirconium Materials

| Method | Scale | Controlled Features | Example of Resulting Structure |

|---|---|---|---|

| Sol-Gel Synthesis | Nano | Particle size, crystallinity. nih.govmalayajournal.org | 11 nm tetragonal ZrO₂ nanoparticles. malayajournal.org |

| Foam Replication | Macro | High porosity (>90%), interconnected pore network. mdpi.com | Porous zirconia scaffolds resembling spongy bone. mdpi.com |

| Digital Light Processing (DLP) | Micro/Macro | Pore size, scaffold geometry (lattice, trabecular). nih.gov | Zirconia scaffolds with compressive strength of 34-177 MPa. nih.gov |

| MOF Synthesis (Xerogel Formation) | Nano/Micro | Enhanced mesoporosity, particle size (<50 nm). acs.org | UiO-66, MOF-808, and NU-901 xerogels. acs.org |

| Hierarchical Self-Assembly | Molecular/Nano | Quaternary framework structure, high porosity. nih.gov | Porous framework (ZrR-1) with a BET surface area of 879 m²/g. nih.gov |

Advanced Spectroscopic and Microscopic Characterization of Zirconium Zr Systems

Probing Electronic Structure and Bonding in Zirconium (Zr) Compounds

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful tools for investigating the electronic structure and chemical state of zirconium in various compounds. researchgate.netaip.org XAS, including X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides information on the oxidation state and local coordination environment of Zr atoms. unipd.itwisc.edu For instance, in molten lithium chloride, XAS studies have been used to characterize Yttrium and Zirconium complexes, revealing coordination numbers and interatomic distances. researchgate.net In zirconia (ZrO₂), the Zr K-edge XANES spectra can differentiate between various coordination states. researchgate.net For example, in a Zr-DOTA complex, XAS confirmed that zirconium is 8-coordinated. researchgate.net

XPS is highly sensitive to the chemical bonding and surface composition of materials. researchgate.netrsc.org The binding energies of core-level electrons, such as Zr 3d, provide information about the oxidation state of zirconium. researchgate.netthermofisher.com In zirconium metal, the Zr 3d region exhibits well-resolved spin-orbit components. thermofisher.com Studies on thin zirconium oxide films have shown that the Zr 3d and O 1s binding energies can shift depending on the crystalline phase (tetragonal vs. monoclinic) and the presence of oxygen vacancies. rsc.orgacs.org For example, a binding energy difference of up to 1.8 eV between the tetragonal and monoclinic phases of ZrO₂ films has been observed, attributed to positively charged oxygen vacancies in the tetragonal structure. rsc.org

Table 1: Representative XPS Binding Energies for Zirconium Compounds

| Compound/State | Zr 3d₅/₂ Binding Energy (eV) | Zr 3d₃/₂ Binding Energy (eV) | Source |

| Zirconium Metal | ~178.7 | ~181.1 | thermofisher.com |

| Zirconia (ZrO₂) | ~182 - 183 | ~184 - 185.4 | aip.orgresearchgate.net |

| Reduced Zirconia (Zr⁴⁻ˣ⁺) | Shifted from ZrO₂ values | Shifted from ZrO₂ values | researchgate.net |

| Tetragonal ZrO₂ film | Higher than monoclinic | Higher than monoclinic | rsc.org |

Electron Energy Loss Spectroscopy (EELS) and Energy Dispersive X-ray Spectroscopy (EDX) are indispensable techniques for the microanalysis of zirconium-containing materials, often performed in a transmission electron microscope (TEM) or scanning electron microscope (SEM). myscope.training

EELS analyzes the energy loss of electrons as they pass through a thin sample, providing information about elemental composition, chemical bonding, and electronic structure. rsc.orgresearchgate.net It is particularly useful for light elements. edpsciences.org In the study of zirconia, EELS has been used to characterize different phases (cubic, tetragonal, and monoclinic) by identifying fingerprints in their electronic spectra. researchgate.netaps.org The technique can also distinguish between different zirconium hydrides (γ, δ, and ε phases) by their characteristic plasmon loss energies. edpsciences.org Recent advancements have enabled EELS to acquire data at very high energy losses, providing information similar to XAS but with much higher spatial resolution, allowing for the determination of the coordination state of zirconium in nanometer-sized precipitates. aps.org

EDX, also known as EDS, identifies the elemental composition of a sample by detecting the characteristic X-rays emitted when an electron beam interacts with it. wikipedia.org It is a widely used technique for qualitative and quantitative elemental analysis. myscope.trainingoup.com EDX has been employed to confirm the elemental composition of various zirconium-based materials, such as silica-zirconia nanoparticles and zirconium metal-organic frameworks (MOFs). mdpi.comresearchgate.net In a study of a self-adhesive resin cement interface with zirconia, EDX analysis revealed the participation of phosphorus in the chemical interaction. oatext.com

Table 2: EELS Plasmon Loss Energies for Zirconium Hydrides

| Phase | Plasmon Loss Energy (eV) | Source |

| γ-hydride | 18.5 | edpsciences.org |

| δ-hydride | 19.3 | edpsciences.org |

| ε-hydride | 19.6 | edpsciences.org |

Crystallographic and Microstructural Analysis of Zirconium (Zr) Materials

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful technique for visualizing the atomic structure of materials, making it ideal for the study of zirconium-based nanostructures. HRTEM images can reveal crystal lattice fringes, defects, and interfaces at the nanoscale.

Studies on zirconia (ZrO₂) nanostructures synthesized via hydrothermal routes have used HRTEM to confirm their high crystallinity and pure monoclinic phase. nih.gov The clear and equally spaced lattice fringes observed in HRTEM images are indicative of a well-ordered crystalline structure. nih.gov In another study, HRTEM of silica-zirconia nanoparticles revealed a mixture of spherical and rod-like shapes with sizes ranging from 2 to 5 nm. mdpi.com The lattice spacing measured from the HRTEM images can be correlated with specific crystallographic planes identified by other techniques like X-ray diffraction. mdpi.com For metallic zirconium nanoparticles produced by the reduction of zirconia, HRTEM has been used to observe their morphology and size, which were found to be around 55-63 nm. beilstein-journals.org Furthermore, HRTEM has been employed to investigate the structure of zirconia nanoparticles, revealing structurally inhomogeneous particles with coherent interfaces. alljournals.cn

Table 3: HRTEM Observations of Zirconium Nanostructures

| Material | Observed Features | Size Range | Source |

| Monoclinic ZrO₂ | Rice-grain-like and fiber-like nanostructures, clear lattice fringes | - | nih.gov |

| Silica-Zirconia (Si-ZrO₂) | Spherical and rod-like nanoparticles, well-defined lattice fringes | 2 - 5 nm | mdpi.com |

| Metallic Zirconium | Agglomerated nanoparticles without a specific shape | ~55 - 63 nm | beilstein-journals.org |

| Tetragonal ZrO₂ | Nanoparticles | - | researchgate.net |

Synchrotron X-ray Diffraction (XRD) is a high-resolution technique that provides detailed information about the crystal structure and phase transformations in materials. The high intensity and collimation of synchrotron radiation enable rapid data collection and the detection of minor phases that might be missed with conventional laboratory XRD sources. cambridge.orgacs.org

Synchrotron XRD has been instrumental in studying pressure-induced phase transitions in materials like zirconium disulfide (ZrS₂). nih.gov In-situ synchrotron XRD experiments have tracked the structural evolution of ZrS₂ up to high pressures, revealing a sequence of transformations from hexagonal to monoclinic, then to orthorhombic, and finally to a tetragonal structure. nih.gov Similarly, time-resolved synchrotron XRD has been used to quantify the kinetics of shock-driven phase transitions in zirconium metal, providing data on the formation of the β-Zr phase under dynamic loading. sandia.gov

In the context of zirconium alloys and oxides, synchrotron XRD is used to investigate irradiation-induced damage and phase changes. cambridge.org For example, it has been used to study phase transformations in cerium-doped zirconia, identifying metastable tetragonal phases. acs.org In-situ synchrotron XRD has also been applied to monitor the formation of zirconium hydrides during gas-phase hydrogenation of a Zr1%Nb alloy, observing the α-Zr to δ-ZrH phase transformation. researchgate.net

Table 4: Pressure-Induced Phase Transitions in ZrS₂ Observed by Synchrotron XRD

| Pressure (GPa) | Crystal System | Space Group | Source |

| Ambient | Hexagonal | P-3m1 | nih.gov |

| Starts at 2.8 | Monoclinic | P2₁/m | nih.gov |

| Starts at 9.9 | Orthorhombic | Immm | nih.gov |

| Starts at 30.4 | Tetragonal | I4/mmm | nih.gov |

Neutron diffraction is a powerful technique for determining the crystal structure of materials, and it is particularly advantageous for locating light elements like hydrogen in a crystal lattice due to the comparable neutron scattering lengths of hydrogen (or deuterium) and heavier elements like zirconium. iucr.orgdiva-portal.org This makes it an ideal tool for characterizing zirconium hydrides and alloys.

Early studies used neutron diffraction to determine the hydrogen positions in zirconium deuteride (B1239839) (ZrD₂), confirming its deformed fluorite structure. iucr.org More recent high-resolution neutron powder diffraction studies have been conducted to re-determine and verify the crystal structures of zirconium deuterides, investigating the stability of different hydride phases such as γ-ZrD and δ-ZrD. diva-portal.orgdiva-portal.org In-situ neutron diffraction has been used to study the phase evolution in Zr-D systems during thermal cycling, providing insights into the formation conditions of γ-hydride. researchgate.net

In addition to hydride characterization, neutron diffraction is extensively used to analyze the texture (preferred crystallographic orientation) of zirconium alloys, which is critical for their application in the nuclear industry. iaea.orgxray.czicm.edu.plresearchgate.net It has been used to study the evolution of dislocation density and microstructure in Zr-2.5Nb alloys under plastic deformation. tandfonline.com The technique can also characterize deformation modes and texture development under various conditions of temperature and stress. iaea.org

Table 5: Crystal Structure Information of Zirconium Hydrides from Neutron Diffraction

| Hydride/Deuteride Phase | Crystal System | Space Group | Source |

| ZrH₂/ZrD₂ | Tetragonal (deformed fluorite) | - | iucr.org |

| δ-ZrD₁.₆₆ | Face-Centered Cubic (FCC) | Fm-3m | diva-portal.org |

| ε-ZrD₂ | Face-Centered Tetragonal (FCT) | I4/mmm | diva-portal.org |

| NiZrH₃ | Orthorhombic | Cmcm | journaldephysique.org |

Surface Science Techniques for Zirconium (Zr) Interfaces

The intricate nature of zirconium's surface and its interactions at interfaces are critical to its performance in various applications, from nuclear cladding to biocompatible implants. Surface science techniques provide the atomic- and molecular-level insights necessary to understand and engineer these properties.

Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) of Zirconium (Zr) Surfaces

Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) are powerful tools for characterizing the topography and electronic properties of zirconium and its compounds at the nanoscale.

Scanning Tunneling Microscopy (STM) has been instrumental in revealing the atomic structure of zirconium surfaces and ultrathin zirconia films. Although the insulating nature of zirconia (ZrO₂) can be a challenge for STM, which relies on a tunneling current, studies have successfully been conducted on ultrathin films grown on conductive substrates or on ion-conducting zirconia at elevated temperatures. aps.orgresearchgate.net

For instance, STM studies on Pt₃Zr(0001) have shown that well-annealed alloy surfaces exhibit perfect long-range chemical order. aps.org Upon oxidation, a closed zirconia (ZrO₂) film forms, consisting of an O-Zr-O trilayer. aps.org High-resolution STM images of this oxide layer reveal a hexagonal array of protrusions with a lattice constant of 0.56 nm. aps.org STM has also been used to visualize defects and terraces on clean Zr(0001) surfaces, which can influence corrosion behavior. researchgate.net In some cases, strange patterns observed in STM images of zirconium surfaces have been suggested to be the initial growth of an ultrathin zirconia layer. mit.edu

Atomic Force Microscopy (AFM) , which does not require a conductive sample, is widely used to study the surface morphology of zirconium and its oxides. tandfonline.comtandfonline.com AFM has been employed to probe the detailed surface morphology of chemically polished and electropolished zirconium substrates, revealing differences in texture and roughness. tandfonline.comtandfonline.com For example, chemically polished zirconium surfaces show scallop-shaped troughs with diameters up to 5000 nm. tandfonline.com

Furthermore, AFM is a key technique for investigating the degradation mechanisms of zirconia-based ceramics. arxiv.orgarxiv.orgresearchgate.net It can be used to characterize crack propagation, the martensitic transformation from tetragonal to monoclinic phase, and grain pull-out. arxiv.orgarxiv.orgresearchgate.net In corrosion studies of zirconium alloys, AFM can track the initiation and growth of pits and the deposition of corrosion products in situ. diva-portal.org For example, in Al-Mn-Si-Zr alloys, AFM has revealed the formation of "tunnel-like" pits. diva-portal.org

The combination of AFM with other techniques, such as Scanning Kelvin Probe Force Microscopy (SKPFM), provides even deeper insights. SKPFM can map the Volta potential difference across a surface, helping to identify local anodic and cathodic sites that drive corrosion. boisestate.edujove.com Studies on zirconium alloys have used this correlative approach to link the crystal structure of the oxide layer (monoclinic vs. tetragonal) to its corrosion susceptibility. boisestate.edujove.com

Key Research Findings from STM and AFM Studies of Zirconium Surfaces:

| Technique | Zirconium System | Key Findings |

| STM | Pt₃Zr(0001) | Well-annealed surfaces show perfect long-range chemical order. Oxidation forms a trilayer ZrO₂ film. aps.org |

| STM | Zr(0001) | Reveals high density of terraces, steps, and other defects. researchgate.net |

| AFM | Chemically Polished Zr | Characterized by scallop-shaped troughs up to 5000 nm in diameter. tandfonline.com |

| AFM | Zirconia Ceramics | Elucidates degradation mechanisms like crack propagation and phase transformation. arxiv.orgarxiv.orgresearchgate.net |

| AFM/SKPFM | Zirconium Alloys | Maps Volta potential to correlate oxide crystal structure with corrosion properties. boisestate.edujove.com |

| AFM | Anodized Zirconium | Reveals development of subtle roughness on chemically polished Zr after anodizing. tandfonline.comtandfonline.com |

| C-AFM | Yttria-Stabilized Zirconia (YSZ) Films | Studies resistive switching by tracing the growth of individual conductive filaments. scirp.org |

This table provides a summary of key findings from STM and AFM studies on various zirconium systems.

Vibrational Spectroscopy for Zirconium (Zr) Structures and Interactions

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are indispensable for probing the structural characteristics and chemical bonding within zirconium-containing materials. These methods provide detailed information about molecular vibrations, which are sensitive to the local chemical environment, crystal structure, and phase composition.

Fourier Transform Infrared (FTIR) Spectroscopy of Zirconium (Zr) Materials

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify functional groups and characterize the chemical bonding in a wide range of materials, including those containing zirconium. By analyzing the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations, FTIR can provide insights into the structure and surface chemistry of zirconium compounds.

In the context of zirconium materials, FTIR is particularly useful for:

Characterizing the formation and properties of thin films: For instance, FTIR has been used to analyze solution-processed boron-doped peroxo-zirconium oxide (ZrO₂:B) thin films, which act as a chemical glue layer in flexible electronics. science.gov

Studying surface modifications and functionalization: The technique can verify the presence of specific organic molecules or functional groups on the surface of zirconium-based materials, which is crucial for applications in catalysis and biocompatible coatings.

Investigating the structure of metal-organic frameworks (MOFs): Zirconium-based MOFs are a significant class of porous materials. FTIR helps to confirm the coordination of organic linkers to the zirconium clusters and can detect changes in the framework upon guest molecule adsorption.

Analyzing composite materials: FTIR is employed to understand the interactions between zirconium-based fillers and polymer matrices in composite materials.

Illustrative FTIR Data for a Zirconium-Based System:

| Wavenumber (cm⁻¹) | Assignment | Significance in Zirconium Chemistry |

| ~3400 | O-H stretching | Presence of hydroxyl groups or adsorbed water on the surface of zirconia. |

| ~1630 | H-O-H bending | Indicates the presence of water molecules. |

| ~1550-1400 | Carboxylate (COO⁻) stretching | Confirms the coordination of carboxylate linkers in Zr-MOFs. |

| ~750-500 | Zr-O stretching | Characteristic vibrations of the zirconia lattice, sensitive to the crystalline phase. |

This table presents typical FTIR absorption bands and their interpretations for zirconium-containing materials.

Raman Spectroscopy for Zirconium (Zr) Phase and Structural Characterization

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. It is exceptionally sensitive to the crystallographic phase and structural order of materials, making it an invaluable tool for the characterization of zirconium oxides.

Zirconia (ZrO₂) can exist in three main crystalline phases at different temperatures: monoclinic, tetragonal, and cubic. Each phase has a distinct Raman spectrum, allowing for unambiguous phase identification and quantification. This is particularly important in applications where a specific phase is desired, such as the use of tetragonal zirconia in transformation-toughened ceramics.

Key applications of Raman spectroscopy in the study of zirconium systems include:

Phase Identification: Differentiating between the monoclinic, tetragonal, and cubic phases of zirconia is a primary application. The monoclinic phase exhibits a rich spectrum with numerous sharp peaks, while the tetragonal phase shows fewer, broader peaks, and the cubic phase ideally has a single, broad peak.

Stress Measurement: The positions of Raman peaks can shift due to mechanical stress. This allows for the mapping of stress distributions in zirconia-based components, which is critical for understanding failure mechanisms.

Characterization of Oxide Layers: Raman spectroscopy can be used to analyze the composition and phase of oxide layers formed on zirconium alloys during corrosion. jove.com This helps in understanding the protective nature of the oxide.

In-situ Monitoring: The non-destructive nature of Raman spectroscopy allows for the in-situ monitoring of phase transformations in zirconia as a function of temperature or pressure.

Characteristic Raman Peaks for Zirconia Phases:

| Phase | Key Raman Peaks (cm⁻¹) |

| Monoclinic | 178, 190, 305, 333, 347, 382, 476, 502, 536, 559, 616, 638 |

| Tetragonal | ~147, ~265, ~315, ~465, ~608, ~645 |

| Cubic | ~600 (broad) |

This table summarizes the characteristic Raman active modes for the different polymorphs of zirconia.

The combination of Raman mapping with techniques like Scanning Kelvin Probe Force Microscopy (SKPFM) and Scanning Electron Microscopy (SEM) allows for a comprehensive understanding of how the crystallographic phase of zirconium oxide at the micro- and nanoscale influences its electrochemical properties and corrosion behavior. jove.com

Theoretical and Computational Chemistry of Zirconium Zr Systems

Density Functional Theory (DFT) Studies on Zirconium (Zr) Electronic Properties and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems. It has been extensively applied to zirconium and its compounds to elucidate their electronic properties and chemical reactivity.

DFT calculations have been instrumental in understanding the fundamental properties of zirconium clusters. For instance, studies on pure Zrn clusters and those doped with other elements like aluminum (Al) have revealed trends in their geometrical structures, stability, and electronic characteristics. ccsenet.org Research has shown that specific doped clusters, such as Zr3Al+, Zr4Al–, Zr5Al+, Zr6Al–, and Zr7Al, exhibit enhanced stability compared to their differently charged counterparts of the same size. ccsenet.org Furthermore, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) gaps can predict the chemical reactivity of these clusters, with larger gaps indicating greater stability. ccsenet.orgneuroquantology.com

The electronic configuration of zirconium (4d25s2) makes it a subject of interest for understanding its bonding characteristics in various chemical environments. ccsenet.org DFT has been employed to study the effects of doping on the electronic properties of zirconium nanoclusters. For example, the introduction of germanium (Ge), silicon (Si), or tin (Sn) into zirconium clusters leads to distortions in their geometric and electronic structures, affecting properties like the electrostatic potential and polarizability. neuroquantology.com

Zirconium dioxide (ZrO2), or zirconia, is a technologically significant ceramic with applications ranging from thermal barrier coatings to solid-oxide fuel cells and dental implants. DFT calculations have been pivotal in understanding the properties of its various crystalline phases (monoclinic, tetragonal, and cubic) and the role of defects in its behavior. researchgate.netresearchgate.net

A key area of investigation is the study of oxygen vacancies, which are intrinsic defects that significantly influence the material's conductivity and catalytic activity. DFT studies have shown that the formation energy of neutral oxygen vacancies is considerably lower in zirconia nanoparticles compared to extended surfaces, suggesting that nanostructuring can be a method to tune the material's reducibility and reactivity. researchgate.netacs.org The presence of low-coordinated sites in nanoparticles can introduce defect states within the band gap, enhancing their interaction with adsorbed species. researchgate.net

DFT has also been used to explore the properties of other zirconium oxides, such as zirconium monoxide (ZrO). Studies on ZrO have focused on the formation and migration of intrinsic defects like vacancies and interstitials. mdpi.com For instance, the formation energy of an oxygen interstitial in ZrO is negative, indicating its spontaneous formation. mdpi.com These findings are crucial for understanding the corrosion resistance of zirconium alloys, where a ZrO layer can act as a buffer, slowing down oxygen transport. mdpi.com

The table below summarizes key findings from DFT studies on zirconium oxides:

| Property Investigated | Zirconium Oxide Phase | Key Finding |

| Oxygen Vacancy Formation | Zirconia (ZrO2) Nanoparticles | Formation energies are lower than in bulk, enhancing reactivity. researchgate.net |

| Intrinsic Defects | Zirconium Monoxide (ZrO) | Oxygen interstitials form spontaneously. mdpi.com |

| Alloying Element Effects | Zirconium Monoxide (ZrO) | Alloying elements like Cr, Fe, Nb, and Sn alter the formation and migration barriers of oxygen vacancies and interstitials. mdpi.com |

| Electronic Structure | Zirconia (ZrO2) | Each phase (monoclinic, tetragonal, cubic) exhibits distinct electronic fingerprints. researchgate.net |

| Surface Reactivity | Zirconia (ZrO2) | The presence of oxygen vacancies and defect sites on the surface facilitates the dissociation of molecules like CO2. researchgate.net |

DFT simulations are essential for modeling the adsorption of atoms and molecules on zirconium surfaces and understanding the mechanisms of surface reactions. This is particularly important for applications in catalysis, corrosion, and thin-film deposition.

Studies on the chlorination of the Zr(0001) surface have used DFT to investigate the dissociative adsorption of chlorine (Cl2) gas. osti.gov These calculations show that the process is highly exothermic and that the exfoliation of the top Cl-Zr-Cl layers is an energetically favorable pathway for surface degradation. osti.gov Such insights are valuable for industrial processes like the Kroll process for zirconium production. osti.gov

The adsorption of hydrogen on zirconium surfaces is another critical area of research, especially for nuclear applications where hydrogen embrittlement is a concern. DFT combined with Monte Carlo methods has been used to study the influence of doping elements (like Cr, Sn, and Fe) on hydrogen adsorption on the Zr(0001) surface. acs.org These studies have found that while vacancy defects promote hydrogen uptake, elements like Fe and Cr inhibit it. acs.org

DFT has also been applied to understand the initial stages of atomic layer deposition (ALD) of zirconia (ZrO2) on silicon dioxide (SiO2) surfaces, a process vital for manufacturing advanced transistors. rutgers.edu By modeling the reactions of precursors like zirconium tetrachloride (ZrCl4) and water (H2O) with the surface, researchers can determine reaction pathways and activation energies, helping to optimize the deposition process. rutgers.edu

The interaction of various gases with zirconia nanoparticles has also been explored using DFT. The adsorption energies of gases like H2, N2, O2, CO, and H2O on different sites of a (ZrO2)12 cluster model have been calculated, providing insights into the potential of zirconia nanoparticles for gas sensing applications. researchgate.net

Thermodynamic Modeling of Zirconium (Zr) Phase Diagrams

The thermodynamic modeling of phase diagrams for zirconium (Zr) and its alloys is a cornerstone of modern materials science and engineering, particularly for applications in the nuclear industry and aerospace. iaea.orgornl.gov This computational approach allows for the prediction of phase equilibria, transformation temperatures, and thermodynamic properties of multicomponent alloys, thereby accelerating materials design and improving the understanding of their behavior during processing and in-service operation. thermocalc.comastm.org

The primary methodology employed for this purpose is the CALPHAD (CALculation of PHAse Diagrams) technique. ornl.govdiva-portal.org The CALPHAD approach develops self-consistent thermodynamic databases by modeling the Gibbs energy of each individual phase in a system as a function of temperature, pressure, and composition. ornl.govdiva-portal.org These models are optimized using a vast array of experimental data—such as phase boundary measurements and thermochemical data like enthalpies of formation—and are increasingly supplemented by theoretical values from first-principles (or ab initio) calculations. ornl.govengineering-eye.cominl.gov Once the descriptions for binary and key ternary systems are established, they can be extrapolated to predict the behavior of complex, multicomponent industrial alloys. engineering-eye.comiaea.org

Development of Thermodynamic Databases

Central to the CALPHAD methodology is the development of comprehensive and reliable thermodynamic databases. For zirconium alloys, several dedicated databases have been created.

Zircobase: Developed for zirconium alloys used in the nuclear industry, Zircobase is a thermodynamic database that facilitates the prediction of metallurgical data. astm.orgiaea.org It includes assessments for crucial binary systems like Sn-Zr and H-Zr and has been used to calculate α/β phase transformation temperatures in industrial alloys with good accuracy. iaea.org The database has undergone updates to incorporate new, more accurate experimental results for systems such as Zr-Fe and Zr-Sn, as well as new ternary descriptions like Zr-Fe-Cr and Zr-Nb-Fe. astm.org

TCS Zr-based Alloys Database (TCZR): This is a thermodynamic and properties database for a wide range of zirconium-based alloys, from pure zirconium to complex commercial grades. engineering-eye.com It enables the calculation of phase diagrams, thermodynamic properties, and the simulation of solidification processes. engineering-eye.com TCZR also contains thermophysical property data, including molar volume, thermal expansivity, and the viscosity and surface tension of the liquid phase. engineering-eye.com The database covers elements such as C, Cr, Fe, H, Nb, Ni, Mo, O, Si, and Sn in combination with Zr. iaea.org

The essence of these databases lies in the mathematical models used to describe the Gibbs free energy of various phases. Solution phases (e.g., liquid, BCC, HCP) are often described using the Redlich-Kister polynomial, while intermetallic compounds may be modeled as stoichiometric line compounds or using sublattice models to account for a range of compositions. mdpi.comresearchgate.netresearchgate.net

Research Findings in Zirconium Systems

Thermodynamic modeling has been applied to numerous zirconium-containing systems to refine phase diagrams and understand phase stability.

Binary Systems:

Zr-O System: The complete Zr-O system has been critically assessed, modeling the Gibbs free energies of seven phases, including the HCP, BCC, and liquid solutions, as well as various zirconia (ZrO₂) phases. capes.gov.brmit.edu The ionic sublattice model was used for the liquid phase, which allows for easier coupling to higher-order systems. mit.edu

Zr-Nb System: The thermodynamic properties and phase diagram of the Zr-Nb system have been calculated by modeling the Gibbs energy of the BCC, HCP, and liquid phases. iaea.org This work provided essential data for modeling higher-order alloys based on the Zr-Nb system. iaea.org More recent work has utilized third-generation CALPHAD models to improve the description of the liquid phase, which is crucial for understanding metastable conditions. mdpi.com

Al-Zr System: The Al-Zr binary system has been thermodynamically modeled by treating the liquid and terminal solid solutions as disordered solutions and the ten stable intermediate compounds as line compounds. researchgate.netresearchgate.net The calculated phase diagram and enthalpies of formation for the intermetallic compounds show good agreement with experimental data. researchgate.netresearchgate.net

Fe-Zr System: As part of the development of Zr-bearing steels, the Fe-Zr binary phase diagram was calculated after optimizing thermodynamic models using experimental phase equilibria, mixing enthalpy of the liquid, and ab initio calculated enthalpies of formation of compounds. ornl.gov

Ternary and Multicomponent Systems: The utility of the CALPHAD approach is most evident in its application to complex multicomponent systems.

Zr-Fe-Nb System: To improve the Zircobase database, a new experimental study of the Zr-Fe-Nb system was conducted to determine equilibrium phase domains at various temperatures. astm.org This allowed for an improved thermodynamic model of the system, including the two ternary intermetallic phases. astm.org

Zr-Ti-Ni-Cu-Al System: A computational thermodynamic approach was successfully used to identify compositions with low-lying liquidus surfaces, which is a key factor for forming bulk metallic glasses. iaea.org This guided the experimental discovery of new Zr-based alloys with excellent glass-forming ability. iaea.org

Np-U-Zr System: A thermodynamic model for this key ternary system, relevant for metallic nuclear fuels, was developed using the CALPHAD method by extrapolating from the constituent binary systems. arxiv.org The model was supplemented by ab initio calculations to refine the enthalpy of mixing for the BCC phase. arxiv.org

The following tables provide a summary of assessed systems and representative thermodynamic data derived from modeling efforts.

| System | Description |

|---|---|

| Cr-Zr | Modeled to accurately describe experimental phase diagram data. |

| Fe-Zr | Crucial for understanding Zr-bearing steels and nuclear alloys. |

| H-Zr | Models hydrogen solubility and hydride formation, critical for predicting hydrogen embrittlement. |

| Nb-Zr | A foundational system for many commercial and experimental Zr alloys. |

| Ni-Zr | Important for both nuclear alloys and the development of amorphous materials. |

| O-Zr | Models oxygen solubility and oxide phases, essential for oxidation studies. |

| Sn-Zr | A key system for Zircaloy-type alloys used in nuclear reactors. |

Catalytic Applications and Mechanisms Involving Zirconium Zr Compounds

Zirconium (Zr)-Based Catalysts in Heterogeneous Catalysis

Heterogeneous catalysts are those in a different phase from the reactants. Zirconium-based materials, particularly zirconium dioxide (ZrO₂), are prominent in this field due to their thermal stability, tunable acid-base properties, and resistance to chemical degradation. mdpi.commdpi.com

Zirconia (ZrO₂) possesses both acidic and basic sites, making it an effective amphoteric catalyst. researchgate.net The Lewis acidity originates from the Zr⁴⁺ cations, while the basicity is attributed to the surface hydroxyl groups. mdpi.comacs.org This dual functionality allows it to catalyze reactions such as the Meerwein-Ponndorf-Verley (MPV) reduction of cyclohexanone, where a synergistic effect between the acid and base sites enhances catalytic efficiency. acs.org The acid sites activate the carbonyl group of the ketone, while the basic sites facilitate the activation of the alcohol. rsc.org

The table below summarizes the effect of sulfation on the acidity of zirconia catalysts.

| Catalyst | Total Acidity (mmol/g) |

| ZrO₂ | 0.23 acs.org |

| 0.1 SZ | 0.45 acs.org |

| 0.5 SZ | 0.78 acs.org |

| 1 SZ | 1.06 mdpi.com |

| Data from a study on the ketonization of acetic acid. The numbers preceding "SZ" indicate the concentration of the sulfuric acid solution used for sulfation. |

Zirconium dioxide (ZrO₂) is a wide-bandgap semiconductor that has garnered significant interest in photocatalysis and electrocatalysis. mdpi.comecorfan.org Its thermal stability, physical strength, and chemical resistance are advantageous for these applications. mdpi.com However, its large bandgap limits its photoactivity to the UV region. mdpi.com To overcome this, various modifications are employed, such as doping and forming composites. mdpi.combohrium.com

In photocatalysis, ZrO₂-based materials are used for the degradation of organic pollutants in wastewater. bohrium.comnih.gov For example, ruthenium and gold nanoparticles anchored on ZrO₂ have shown enhanced photocatalytic activity for the degradation of pesticides under visible light. bohrium.com The formation of heterojunctions, such as with ZnO, can also improve photocatalytic efficiency by reducing the bandgap and enhancing charge separation. mdpi.com

In electrocatalysis, ZrO₂ and its composites serve as catalyst supports and electrocatalysts for various reactions. scilit.comtaylorfrancis.com Due to its corrosion resistance in both acidic and alkaline media, ZrO₂ is a promising alternative to carbon supports in fuel cells. scilit.com Composites of ZrO₂ with conductive polymers like polyaniline or with carbon nanofibers have been developed to improve conductivity and surface area. scilit.comcapes.gov.br These composites have shown enhanced electrocatalytic activity for the oxidation of methanol (B129727) and the detection of chloramphenicol. capes.gov.brbohrium.com Furthermore, ZrO₂ nanoparticles have demonstrated potential in electrocatalytic water splitting. researchgate.net

The following table presents examples of photocatalytic degradation using ZrO₂-based catalysts.

| Catalyst | Pollutant | Degradation Time (min) | Rate Constant (min⁻¹) |

| ZrO₂@Ru | Diuron | 13 | 0.2506 bohrium.com |

| ZrO₂@Ru | Methyl Parathion | 35 | 0.0762 bohrium.com |

| ZrO₂@Au | Diuron | 18 | 0.1766 bohrium.com |

| ZrO₂@Au | Methyl Parathion | 60 | 0.0456 bohrium.com |

| RGO/ZrO₂ | Methylene (B1212753) Blue | 120 | N/A |

| Data from studies on pesticide and dye degradation. |

Zirconium compounds can be supported on various materials to create highly active and stable heterogeneous catalysts. researchgate.net Common supports include silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), and carbon. researchgate.net These supported catalysts find applications in a wide range of organic reactions. researchgate.net

For instance, ZrO₂ supported on silica has been used for the Meerwein-Ponndorf-Verley reduction of levulinate esters to γ-valerolactone. acs.org Zirconium-based metal-organic frameworks (MOFs), such as UiO-66 and MOF-808, are another class of supported catalysts with high surface areas and tunable porosity. mdpi.com These Zr-MOFs have shown catalytic activity in biomass conversion, such as the conversion of carbohydrates and lipids into valuable chemicals. mdpi.com They have also been investigated for the challenging direct peptide bond formation. acs.org Additionally, zirconium-based catalysts supported on magnetic biochar have been developed for the synthesis of bioactive organic compounds, offering the advantage of easy separation and recyclability. researchgate.net

Homogeneous Catalysis by Zirconium (Zr) Complexes

In homogeneous catalysis, the catalyst is in the same phase as the reactants. Zirconium complexes, particularly zirconocenes and other organozirconium compounds, are widely used as homogeneous catalysts in organic synthesis. nih.govresearcher.life

Zirconocene (B1252598) complexes, which feature a zirconium atom sandwiched between two cyclopentadienyl (B1206354) (Cp) anions, are highly effective catalysts for polymerization reactions, particularly in Ziegler-Natta type polymerizations. rsc.org The properties of the resulting polymer, such as tacticity (the stereochemical arrangement of the monomer units), can be controlled by modifying the cyclopentadienyl ligands. rsc.org For example, bridged Cp systems can produce atactic polymers, while fluorenyl-containing zirconocenes can lead to syndiotactic polymers. rsc.org

Zirconocene-based catalysts are also employed in the ring-opening polymerization of cyclic esters and the copolymerization of carbon dioxide and epoxides. rsc.org These processes are of great interest for the production of biodegradable polymers and other sustainable materials.

Organozirconium reagents, which contain a carbon-zirconium bond, are versatile intermediates in organic synthesis. nih.govresearcher.life They are typically generated in situ from the reaction of zirconocene dichloride with organometallic reagents. These reagents participate in a variety of transformations, including carbozirconation, where they add across alkenes and alkynes to form new carbon-carbon bonds.

Organozirconium complexes are also utilized as catalysts in a range of organic reactions. acs.orgrsc.org For example, N-chelating organozirconium complexes have been shown to efficiently catalyze hydroaminoalkylation and CO₂ fixation. nih.govresearcher.life A recently developed zirconium complex supported by an amidophosphinosulfide ligand has demonstrated high catalytic activity in the hydroboration of nitriles, alkynes, and carboxylic esters. acs.org

Reaction Mechanism Elucidation via In Situ Spectroscopy of Zirconium (Zr) Catalysts

The investigation of catalytic mechanisms as they occur is paramount for understanding and optimizing chemical processes. In situ and operando spectroscopic techniques are indispensable tools that allow researchers to observe the catalyst and reacting molecules under realistic reaction conditions of temperature and pressure. This provides a dynamic picture of the catalyst's structure, the formation of active sites, the evolution of intermediate species, and potential deactivation pathways. For zirconium (Zr)-based catalysts, these methods have been instrumental in revealing the intricate details of reaction mechanisms across a wide range of applications, from polymerization to environmental catalysis and fine chemical synthesis. Techniques such as infrared (IR), Raman, X-ray absorption (XAS), and nuclear magnetic resonance (NMR) spectroscopy each provide a unique window into the catalytic cycle.

Vibrational Spectroscopy (Infrared and Raman)

In situ vibrational spectroscopies, including Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) and Raman spectroscopy, are powerful for identifying adsorbed species, surface intermediates, and changes in the catalyst structure.

In the hydrogenation of CO2 to methanol, operando DRIFTS has been used to study ZnO/ZrO2 catalysts. chemrxiv.org These studies revealed that a tetragonal ZrO2 support promotes the formation of highly dispersed ZnO sites, which are crucial for creating active HCOO* (formate) species, enhancing methanol yield and selectivity. chemrxiv.org Similarly, for Cu-Zn-Zr catalysts, in situ DRIFTS identified surface species like carbonates, bicarbonates, formates, and methoxy (B1213986) groups, helping to map the reaction pathway from CO2 to methanol. researchgate.net

For the selective catalytic reduction (SCR) of NOx, in situ FTIR is critical for identifying the nitrogen-containing species involved. In studies of Ag-CexZr catalysts, the technique showed that H2 addition promoted the formation of chelating nitrite (B80452) and organo-nitro (R-NO2) compounds, which were identified as key intermediates in the conversion of NOx to N2. x-mol.net On CuCexZr1-x/TiO2 catalysts, in situ DRIFT spectroscopy helped distinguish between reaction mechanisms at different temperatures, suggesting a Langmuir-Hinshelwood mechanism at low temperatures and an Eley-Rideal mechanism at higher temperatures by observing the behavior of ammonia (B1221849) species bonded to Lewis and Brønsted acid sites. hep.com.cn

In situ Raman spectroscopy is particularly sensitive to the metal-oxygen bonds in oxide supports like zirconia. It has been employed to study the oxidative dehydrogenation of propane (B168953) over CrO3/ZrO2 catalysts. lehigh.edu These investigations revealed that the catalyst surface contains both monochromate and polychromate species, and their relative amounts and reduction state change depending on the reaction conditions. lehigh.edu For ceria-zirconia (CexZr1−xO2−δ) mixed oxides, a critical component in three-way catalysts, in situ Raman spectroscopy under various gas atmospheres can discern subtle structural differences related to oxygen vacancy topologies, which are crucial for their oxygen storage capacity (OSC). researchgate.netmdpi.com

Kinetic studies of polymerization reactions also benefit from vibrational spectroscopy. The ring-opening polymerization (ROP) of lactide using zirconium-based catalysts has been monitored using in situ Attenuated Total Reflection-Fourier Transform Infrared (ATR-FT-IR) spectroscopy. acs.org This allowed for real-time tracking of the monomer concentration, confirming that the polymerization is first-order with respect to the lactide monomer. acs.org

Table 1: Mechanistic Insights from In Situ Vibrational Spectroscopy of Zr Catalysts

| Spectroscopic Technique | Catalyst System | Reaction | Key Mechanistic Finding | Reference |

|---|---|---|---|---|

| Operando DRIFTS | ZnO/ZrO2-tetragonal | CO2 Hydrogenation to Methanol | Identified active HCOO* (formate) species, favored by high-density ZnO-ZrO sites. | chemrxiv.org |

| In Situ FTIR | Ag-CexZr | H2/C3H6-SCR of NO | Revealed that H2 promotes the formation of key intermediates: chelating nitrite and organo-nitro (R-NO2) species. | x-mol.net |

| In Situ Raman | CrO3/ZrO2 | Propane Oxidative Dehydrogenation | Distinguished and monitored the reduction of surface monochromate and polychromate species under reaction conditions. | lehigh.edu |

| In Situ ATR-FT-IR | Zr(HLMe)2 | Lactide Ring-Opening Polymerization | Enabled kinetic analysis, determining the reaction to be first-order with respect to the monomer. | acs.org |

| In Situ DRIFTS | CuCexZr1-x/TiO2 | NH3-SCR of NOx | Distinguished between low-temperature (Langmuir-Hinshelwood) and high-temperature (Eley-Rideal) mechanisms. | hep.com.cn |

X-ray Absorption Spectroscopy (XAS)

Operando XAS is an element-specific technique that provides invaluable information on the oxidation state and local coordination environment of the zirconium atom (or other elements within the catalyst) during the reaction. acs.orgnih.gov This is particularly crucial for understanding redox mechanisms and the dynamic nature of the active site. acs.orgosti.gov

A significant application of operando XAS has been in the study of indium oxide/zirconia (In2O3/ZrO2) catalysts for CO2 hydrogenation to methanol. researchgate.netacs.org These studies revealed that the phase of the ZrO2 support is critical. Monoclinic zirconia (m-ZrO2) was found to form a solid solution with indium, creating atomically dispersed In–Vo–Zr sites (where Vo is an oxygen vacancy). researchgate.netacs.org XAS data showed that these sites stabilize indium in an average oxidation state of +2.3 under reaction conditions, preventing its over-reduction to inactive metallic indium (In⁰) and leading to superior catalyst activity and stability. researchgate.netacs.org In contrast, amorphous or tetragonal ZrO2 supports did not form this stable solid solution, leading to catalyst deactivation. researchgate.netacs.org

The technique is also vital for characterizing single-atom catalysts (SACs), where isolated metal atoms are dispersed on a support like ZrO2. acs.orgnih.gov Operando XAS can track the fate of these single atoms, confirming their dispersion and monitoring changes in their oxidation state and coordination with the support and reactants throughout the catalytic cycle. acs.orgnih.gov For instance, in studies of Mn-promoted sulfated zirconia for n-butane isomerization, in situ X-ray absorption spectroscopy was used to monitor the oxidation state of the manganese promoter during activation and reaction, providing insight into the redox mechanism proposed for this system. mpg.de

Table 2: Insights from In Situ/Operando XAS of Zr-Containing Catalysts

| Catalyst System | Reaction | Key Mechanistic Finding from XAS | Reference |

|---|---|---|---|

| In2O3/m-ZrO2 | CO2 Hydrogenation to Methanol | Identified active In-Vo-Zr sites where In is stabilized in an average +2.3 oxidation state, preventing deactivation. | researchgate.netacs.org |

| Mn-promoted Sulfated Zirconia | n-Butane Isomerization | Monitored the oxidation state of the Mn promoter, which was always a mix of Mn2+ and higher oxidation states. | mpg.de |

| Pt/CeO2–ZrO2 | Automotive Catalysis (General) | Demonstrated the dynamic nature of Pt, which can reversibly disperse or agglomerate depending on the redox conditions (oxidizing vs. reducing atmosphere). | acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

In situ NMR spectroscopy offers a unique ability to probe the local environment of specific nuclei in the solid, liquid, or gas phase during a reaction. nih.gov It can be used to identify and quantify species, study molecular mobility, and elucidate reaction pathways in real-time.

In the field of metal-organic frameworks (MOFs), in situ ¹H NMR has been applied to monitor reactions within the pores of zirconium-based frameworks like UiO-67. chalmers.se This method allows for the direct observation of solvent-assisted ligand exchange (SALE) by tracking the concentrations of both the incoming and outgoing linkers in the liquid phase over time, providing valuable kinetic and mechanistic data without destroying the catalyst. chalmers.se